Cas no 357-09-5 (Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-)

Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- structure
357-09-5 structure
Product Name:Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
CAS No:357-09-5
MF:C19H25FO3
MW:320.398409605026
CID:312937
PubChem ID:23616821
Update Time:2025-04-19

Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)- Chemical and Physical Properties

Names and Identifiers

    • Androst-4-ene-3,17-dione,9-fluoro-11-hydroxy-, (11b)-
    • 9α-Fluor-11β-hydroxy-androsten-(4)-dion-(3,17)
    • 9-fluoro-11-beta-hydroxy-androst-4-ene-3,17-dione
    • (11.BETA.)-9-FLUORO-11-HYDROXYANDROST-4-ENE-3,17-DIONE
    • SCHEMBL11809055
    • LAF2GVY03O
    • UNII-LAF2GVY03O
    • 9-fluoro-11beta-hydroxyandrost-4-ene-3,17-dione
    • 357-09-5
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-beta-HYDROXY-
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11.BETA.-HYDROXY-
    • 9alpha-fluoro-11beta-hydroxy-4-androstene-3,17 -dione
    • SHJZUHWENQCCJH-YQAXKJAASA-N
    • ANDROST-4-ENE-3,17-DIONE, 9-FLUORO-11-HYDROXY-, (11.BETA.)-
    • U 5438
    • Androst-4-ene-3,17-dione, 9-fluoro-11-hydroxy-, (11-beta)-
    • 9-alpha-Fluoro-11-beta-hydroxy-4-androstene-3,17-dione
    • BRN 3159067
    • Fluorohydroxyandrostenedione
    • Q27282890
    • 4-08-00-02161 (Beilstein Handbook Reference)
    • 9alpha-Fluoro-11beta-hydroxy-4-androstene-3,17-dione
    • U-5438
    • (8S,9R,10S,11S,13S)-9-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
    • Inchi: 1S/C19H25FO3/c1-17-10-16(23)19(20)14(13(17)5-6-15(17)22)4-3-11-9-12(21)7-8-18(11,19)2/h9,13-14,16,23H,3-8,10H2,1-2H3/t13-,14-,16-,17-,18-,19-/m0/s1
    • InChI Key: SHJZUHWENQCCJH-YQAXKJAASA-N
    • SMILES: F[C@]12[C@H](C[C@]3(C)C(CC[C@H]3[C@@H]1CCC1=CC(CC[C@]21C)=O)=O)O

Computed Properties

  • Exact Mass: 320.17885
  • Monoisotopic Mass: 320.17877282g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 0
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.0811 (estimate)
  • PSA: 54.37
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